molecular formula C10H9BO2 B1301966 2-Naphthaleneboronic acid CAS No. 32316-92-0

2-Naphthaleneboronic acid

Cat. No. B1301966
CAS RN: 32316-92-0
M. Wt: 171.99 g/mol
InChI Key: KPTRDYONBVUWPD-UHFFFAOYSA-N
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Description

2-Naphthaleneboronic acid is a boronic acid derivative of naphthalene, an aromatic hydrocarbon with two fused benzene rings. It is an important intermediate in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the preparation of various organic compounds, including polymers, pharmaceuticals, and agrochemicals .

Synthesis Analysis

The synthesis of naphthaleneboronic acid derivatives can be achieved through several methods. One approach involves the C–H activation-based transformation of naphthalenes to 3-iodo-2-naphthylboronic acid derivatives, which are then used in iterative cross-coupling synthesis of helical oligo(naphthalene-2,3-diyl)s . Another method includes the benzannulation of enamines with alkynes mediated by hypervalent iodine(III), which allows the synthesis of functionalized 1-amino-2-naphthalenecarboxylic acid derivatives under mild conditions . Additionally, naphthalene-1,4-diboronic acid has been synthesized via a Grignard reaction, expanding the range of available naphthaleneboronic acid derivatives .

Molecular Structure Analysis

The molecular structure of naphthaleneboronic acid derivatives can be complex, with the potential for various substituents and functional groups. For instance, boronic and boric acid esters of 1,8-naphthalenediol have been synthesized and characterized, revealing insights into their solid-state structures through X-ray crystallography . These studies contribute to the understanding of the molecular geometry and electronic structure of naphthaleneboronic acid derivatives, which are crucial for their reactivity and application in synthesis.

Chemical Reactions Analysis

Naphthaleneboronic acids participate in a variety of chemical reactions, most notably in cross-coupling reactions. The Suzuki-Miyaura reaction is a prime example, where naphthaleneboronic acids are coupled with halogenated compounds to form biaryl structures. The efficiency of these reactions can be dramatically improved by simple purification of naphthylboronic acids, which are often contaminated with HCl . Furthermore, the hydroboration of alkynes with 1,8-naphthalenediaminatoborane can lead to the synthesis of B-protected beta-styrylboronic acids, which are useful intermediates for the iterative synthesis of oligo(phenylenevinylene)s .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthaleneboronic acid derivatives are influenced by their molecular structure. For example, metal–organic frameworks based on naphthalene-1,5-diyldioxy-di-acetate exhibit unique topologies and photoluminescence, as well as photocatalytic properties, which are of interest for applications in materials science . The reactivity of naphthaleneboronic acids with OH radicals has also been studied, revealing the formation of ring-opened dicarbonyl products, which are significant in understanding the atmospheric chemistry of polycyclic aromatic hydrocarbons .

Scientific Research Applications

Regioselective Diboration of Alkynes

2-Naphthaleneboronic acid has been used in the regioselective diboration of alkynes. This process, facilitated by Pt or Ir catalysts, results in the formation of 1-alkene-1,2-diboronic acid derivatives. These derivatives then undergo selective Suzuki-Miyaura coupling, leading to the synthesis of 2,2-disubstituted alkenylboronic acid derivatives (Iwadate & Suginome, 2010).

Enantioselective Recognition of Amines

In the field of chiral sensing, 2-Naphthaleneboronic acid derivatives have been utilized for enantioselective recognition of amines. This application is significant in areas like pharmaceutical analysis and stereochemical investigations (Ghosn & Wolf, 2011).

Synthesis of Benzo[c]phenanthrenes

The compound plays a role in the synthesis of benzo[c]phenanthrenes, achieved through a Suzuki cross-coupling reaction followed by cyclization, without requiring photochemical procedures (Storch, Čermák & Karban, 2007).

Fluorescence Probes and Sensing Applications

1-Naphthaleneboronic acid has been used in developing fluorescence probes for assays such as cilnidipine and ornidazole. This application is essential for enhancing the sensitivity and selectivity in pharmaceutical analysis (Tan et al., 2005), (Li Ge-xin, 2006), (Xia Jiao-yun, 2008).

Biodegradation of Polycyclic Aromatic Hydrocarbons

Research has also explored the biodegradation pathways of polycyclic aromatic hydrocarbons like naphthalene using 1-naphthaleneboronic acid analogs. This study is crucial for understanding the microbial degradation of environmental contaminants (Zhang, Sullivan & Young, 2004), (Meckenstock et al., 2000).

Safety And Hazards

2-Naphthaleneboronic acid is classified as a skin irritant and serious eye irritant. It may also cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Future Directions

2-Naphthaleneboronic acid has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . It is anticipated that this compound will continue to be used in the design and synthesis of diverse heterocyclic compounds in organic synthesis .

properties

IUPAC Name

naphthalen-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTRDYONBVUWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370265
Record name 2-Naphthaleneboronic acid
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Molecular Weight

171.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthaleneboronic acid

CAS RN

32316-92-0
Record name 2-Naphthylboronic acid
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Record name 2-Naphthaleneboronic acid
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Record name 2-Naphthaleneboronic acid
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Record name (naphthalen-2-yl)boronic acid
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Record name 2-NAPHTHALENEBORONIC ACID
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Synthesis routes and methods I

Procedure details

A solution of 15 gm (63.3 mMol) 2-bromonaphthalene in 100 mL tetrahydrofuran was cooled to −78° C. and then 47.4 mL (75.9 mMol) n-butyllithium (1.6 M in hexane) were added. After stirring for about 1.5 hours, a solution of 19 mL (82.2 mMol) triisopropylborate in 30 mL tetrahydrofuran was added via addition funnel. The reaction mixture was allowed to warm to room temperature and was stirred for about 18 hours. The reaction mixture was then partitioned between ethyl acetate and 2 N hydrochloric acid. The phases were separated and the organic phase washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated under reduced pressure. The residual solid was suspended in hexanes and the mixture subjected to sonication. The suspension was then filtered to provide 8.3 gm (76%) of the title compound as a white solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
47.4 mL
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
76%

Synthesis routes and methods II

Procedure details

Magnesium (60.27 mmol) and tetrahydrofuran (30 mL) were put in a three-necked round bottom flask and stirred. To the solution, 2-bromonaphthalene (13.07 mmol) was added, and the reaction mixture was heated. After that, 2-bromonaphthalene (32.02 mmol) dissolved in tetrahydrofuran (30 mL) was added dropwise to the solution. The reaction mixture was heated and refluxed for 4.5 hours. After that, the mixture was cooled to −78° C. (EtO)3B (111.66 mmol) was added dropwise over 15 minutes. Then, the mixture was warmed to room temperature and stirred for additional 5 hours. Then, the mixture was cooled to 0° C. The reaction was quenched by the addition of 1 M hydrochloric acid stirring for 2 hours. The reaction mixture was extracted with diethyl ether three times. The combined extracts was washed with brine and dried over anhydrous sodium sulfate. After the drying, the extract was filtered. Then the filtrate was concentrated. The obtained solid was recrystallized in benzene to give GA40 (9 mmol, yield: 77%).
Quantity
60.27 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
13.07 mmol
Type
reactant
Reaction Step Two
Quantity
32.02 mmol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
111.66 mmol
Type
reactant
Reaction Step Four
Name
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
231
Citations
V Upender, DJ Pollart, J Liu, PD Hobbs… - Journal of …, 1996 - Wiley Online Library
… -2-bromonaphthalene to its corresponding atropisomerie 2-naphthaleneboronic acid and l-benzyloxy-2-naphthaleneboronic acid, respectively. These analogs inhibited recombinant …
Number of citations: 44 onlinelibrary.wiley.com
D Yoshihara, T Noguchi, B Roy… - … A European Journal, 2017 - Wiley Online Library
… ; I 345 /I max 2-naphthaleneboronic acid. The error bars … pH dependence of 2-naphthaleneboronic acid which should … The fluorescence intensity for 2-naphthaleneboronic acid was …
AC Negrete-Raymond, B Weder… - Applied and …, 2003 - Am Soc Microbiol
… AC 18 column was used to analyze the products from 1- and 2-naphthaleneboronic acid. … Similarly, 1-naphthaleneboronic acid gave rise to 1-naphthol and 2-naphthaleneboronic acid …
Number of citations: 36 journals.asm.org
Y Tsuchido, N Nodomi, T Hashimoto… - Solvent Extraction and …, 2021 - Taylor & Francis
… 6-Hydroxy-2-naphthaleneboronic acid and sodium dodecyl sulphate were purchased from Tokyo Chemical Industry, Co., Ltd. (Tokyo, Japan). Acetone and dimethylsulfoxide-d 6 were …
Number of citations: 1 www.tandfonline.com
JW Cheon, CW Lee, MS Gong, N Geum - Dyes and pigments, 2004 - Elsevier
… 4,4′-Dibromobiphenyl, 1-naphthaleneboronic acid, 6-methoxy-2-naphthaleneboronic acid and 2-naphthaleneboronic acid were purchased from Aldrich Chem. Co.. 2,7-Dibromo-9,9-…
Number of citations: 18 www.sciencedirect.com
HJ Wang, J Keilman, C Pabba, ZJ Chen, BT Gregg - Tetrahedron letters, 2005 - Elsevier
… cross-coupling of 2 with 2-naphthaleneboronic acid. In a typical experiment, a mixture of 1.0 equiv of 2 and 1.1 equiv of 2-naphthaleneboronic acid in acetonitrile was microwave heated …
Number of citations: 20 www.sciencedirect.com
CL Ji, X Hong - Journal of the American Chemical Society, 2017 - ACS Publications
… We first studied the proposed catalytic cycle using the experimental substrates, 1-benzoylpiperidine-2,6-dione and 2-naphthaleneboronic acid. The free energy changes of the most …
Number of citations: 83 pubs.acs.org
T Yamamoto, T Yamakawa - Organic letters, 2012 - ACS Publications
… When a mixture of CTFE, 2-naphthaleneboronic acid, PdCl 2 (dppf), and Na 2 CO 3 in 1,4-… While the use of NaF led to poor conversion of 2-naphthaleneboronic acid (entry 6), the …
Number of citations: 23 pubs.acs.org
H Zhu, Y Shen, D Wen, ZG Le, T Tu - Organic letters, 2019 - ACS Publications
… Initially, 2-naphthaleneboronic acid (3a), unsymmetrical diaryliodonium salts (4a), and potassium metabisulfite (K 2 S 2 O 5 ) were selected to test the three-component cross-coupling …
Number of citations: 68 pubs.acs.org
T Khandelia, S Ghosh, BK Patel - Chemical Communications, 2023 - pubs.rsc.org
… When imidazole was reacted with other boronic acids such as 2-naphthaleneboronic acid (2j), and p-OMe (2b) and p-Cl (2f) phenylboronic acids, diarylated C–N adducts 10cj (68%), …
Number of citations: 5 pubs.rsc.org

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